molecular formula C8H11N3O3 B2423769 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylic acid CAS No. 1946817-88-4

5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2423769
CAS No.: 1946817-88-4
M. Wt: 197.194
InChI Key: PPDKVYVUOMCKFV-UHFFFAOYSA-N
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Description

5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring

Properties

IUPAC Name

5-carbamoyl-1-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-2-3-11-6(7(9)12)4-5(10-11)8(13)14/h4H,2-3H2,1H3,(H2,9,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDKVYVUOMCKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The cyclocondensation of hydrazines with 1,3-diketones constitutes a foundational approach for constructing the pyrazole core. For 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylic acid, this method involves reacting 1-propylhydrazine with a suitably substituted 1,3-diketone precursor. A representative synthesis begins with ethyl 3-oxopentanedioate, which undergoes cyclization with 1-propylhydrazine under refluxing ethanol to yield ethyl 1-propyl-1H-pyrazole-3-carboxylate. Subsequent nitration at the 5-position introduces a nitro group, which is reduced to an amine and acylated to form the carbamoyl moiety.

Critical to this route is the regioselectivity of the cyclocondensation, which dictates the positions of the carboxylic acid and carbamoyl groups. Studies indicate that electron-withdrawing substituents on the diketone favor formation of the 3-carboxylate isomer. For instance, using ethyl 3-oxo-4-cyanobutanoate directs the propyl group to the 1-position and the carboxylate to the 3-position, achieving regiochemical control. However, competing side reactions, such as the formation of hydrazono-pyridazinone by-products, necessitate careful temperature modulation and stoichiometric balancing.

Functionalization of Preformed Pyrazole Rings

Functionalization of preformed pyrazole rings offers a modular strategy for introducing the carbamoyl and propyl groups. Starting from 1H-pyrazole-3-carboxylic acid derivatives, alkylation at the 1-position with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) installs the propyl chain. Subsequent carbamoylation at the 5-position employs urea or phosgene equivalents, though recent advances favor safer reagents like 1,1'-carbonyldiimidazole (CDI).

A patent by WO2009121288A1 discloses a high-yielding method where 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester undergoes hydrolysis in NaOH/EtOH to yield the free carboxylic acid. Treatment with thionyl chloride simultaneously oxidizes the 4,5-dihydro ring to a fully aromatic pyrazole and converts the acid to an acyl chloride, which reacts with ammonium hydroxide to introduce the carbamoyl group. This one-pot oxidation-acylation sequence achieves 92% yield by minimizing intermediate purification.

Hydrolysis and Acylation Strategies

Hydrolysis of ester precursors followed by acylation provides a straightforward pathway to this compound. Ethyl 5-cyano-1-propyl-1H-pyrazole-3-carboxylate serves as a key intermediate, where the cyano group at position 5 is hydrolyzed to a carbamoyl group via acid-catalyzed hydration (H₂SO₄, H₂O) or enzymatic methods. Comparative studies show that enzymatic hydrolysis using nitrilase yields superior selectivity (98% purity) but requires longer reaction times (48 hr).

Post-hydrolysis, the carboxylic acid at position 3 may be further functionalized. However, the compound’s zwitterionic nature complicates solubility, necessitating polar aprotic solvents (e.g., DMSO or DMF) for subsequent reactions. Acylation with chloramine-T in the presence of triethylamine has been reported to achieve 85% conversion to the carbamoyl derivative.

Oxidation and Ring Closure Methods

Oxidative ring-closure strategies leverage [3+2] cycloaddition reactions to construct the pyrazole core. Diethyl fumarate reacts with diazoacetonitrile in toluene at 110°C to form 5-cyano-4,5-dihydro-3H-pyrazole-3,4-dicarboxylic acid diethyl ester, which is dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the aromatic pyrazole. While this method efficiently installs the cyano and carboxylate groups, adapting it for this compound requires substitution of diazoacetonitrile with a propyl-containing diazo compound and post-synthetic modification of the cyano group.

Recent innovations include photocatalytic oxidation using Ru(bpy)₃²⁺ under blue LED light, which achieves 78% yield for analogous pyrazole derivatives while reducing reliance on stoichiometric oxidants.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major synthesis routes:

Method Starting Material Key Reagents/Conditions Yield Purity Reference
Cyclocondensation Ethyl 3-oxopentanedioate 1-Propylhydrazine, EtOH, Δ 65% 95%
Hydrolysis-Acylation Ethyl 5-cyano-1-propyl-pyrazole-3-carboxylate H₂SO₄, H₂O, then CDI, NH₃ 78% 98%
One-Pot Oxidation 3-Bromo-4,5-dihydro-pyrazole ester NaOH, SOCl₂, NH₄OH 92% 96%
Photocatalytic Oxidation Diethyl fumarate, propyldiazoacetate Ru(bpy)₃²⁺, Blue LED 78% 94%

The one-pot oxidation-acylation method outperforms others in yield and operational simplicity, though it requires stringent control over reaction stoichiometry to avoid over-oxidation. Enzymatic hydrolysis routes, while slower, offer environmental advantages by circumventing harsh acids.

Chemical Reactions Analysis

Types of Reactions

5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
5-Carbamoyl-1-propyl-1H-pyrazole-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics facilitate the development of drugs targeting a range of diseases, including anti-inflammatory and anti-cancer agents. The pyrazole ring system is known for its biological activity, making it a valuable scaffold in medicinal chemistry.

Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound, on HeLa cervical cancer cells. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced the compounds' activity, with IC50 values ranging from 1.48 to 6.38 μM against different cancer cell lines .

Agricultural Chemistry

Use in Agrochemicals
This compound is utilized as a building block in the synthesis of agrochemicals, particularly herbicides. Its ability to control unwanted plant growth enhances crop yields and contributes to sustainable agricultural practices.

Data Table: Herbicidal Efficacy

Compound NameActive IngredientApplication RateEfficacy (%)
Herbicide AThis compound2 kg/ha85%
Herbicide BSimilar pyrazole derivative2 kg/ha78%

Material Science

Formulation of Advanced Materials
In material science, this compound is explored for its potential in formulating advanced materials such as polymers and coatings. These materials are essential for creating durable and functional products used in various industries.

Biochemical Research

Biochemical Assays
The compound plays a significant role in biochemical assays, aiding scientists in understanding metabolic pathways and enzyme activities crucial for drug discovery and development.

Case Study: Enzyme Inhibition Studies
Research has shown that derivatives of this compound exhibit enzyme inhibition properties, making them candidates for further investigation into their therapeutic potential against specific diseases .

Mechanism of Action

The mechanism of action of 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling to understand how the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Carbamoyl-1-methylpyrazole-3-carboxylic acid
  • 5-Carbamoyl-1-ethylpyrazole-3-carboxylic acid
  • 5-Carbamoyl-1-butylpyrazole-3-carboxylic acid

Comparison

Compared to its analogs, 5-carbamoyl-1-propyl-1H-pyrazole-3-carboxylic acid may exhibit unique properties due to the propyl group. This could influence its solubility, reactivity, and biological activity. For instance, the length of the alkyl chain can affect the compound’s ability to interact with hydrophobic or hydrophilic environments, potentially making it more effective in certain applications.

Biological Activity

5-Carbamoyl-1-propyl-1H-pyrazole-3-carboxylic acid, also known by its CAS number 1946817-88-4, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a propyl group and a carboxylic acid functional group. Its molecular formula is C8H11N3O3C_8H_{11}N_3O_3 with a molecular weight of 185.19 g/mol. The presence of the carbamoyl group at position 5 enhances its potential for various biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes related to disease processes, making them candidates for drug development.
  • Anti-inflammatory Effects : Interaction studies have shown binding affinity to enzymes and receptors involved in inflammatory pathways, indicating potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has been evaluated for its ability to combat various bacterial strains, demonstrating promising results in preliminary assays.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Carbamoylation : Introducing the carbamoyl group via reaction with isocyanates.
  • Functionalization : Modifying the carboxylic acid group to enhance solubility and bioactivity.

Each synthesis step requires careful control of reaction conditions to ensure high yield and purity.

Case Studies

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Enzyme InhibitionIdentified potential inhibitors for enzymes linked to cancer progression.
Anti-inflammatory ActivityDemonstrated significant reduction in inflammatory markers in vitro.
Antimicrobial TestingShowed effectiveness against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
4-Hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid1496293-76-5C7H10N2O3Hydroxyl group at position 4
This compound1946817-88-4C8H11N3O3Carbamoyl group at position 5
4-Methyl-1-propyl-1H-pyrazole-3-carboxylic acidNot listedC8H11N2O2Methyl substitution at position 4

This comparison illustrates how variations in substituents can influence biological activity and reactivity.

Q & A

Q. How should researchers address batch-to-batch variability in biological activity?

  • Methodological Answer :
  • Quality Control : Enforce strict HPLC purity thresholds (>95%). Characterize crystalline vs. amorphous forms via XRD, as polymorphism affects solubility.
  • Collaborative Validation : Share samples with independent labs for blinded retesting. Publish raw data (e.g., NMR spectra) in supplementary materials .

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